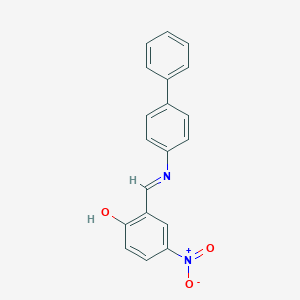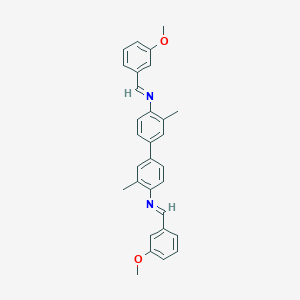![molecular formula C25H17BrN2O2 B390529 (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE](/img/structure/B390529.png)
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is a complex organic compound that features a combination of furan, bromophenyl, benzoxazole, and aniline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves a multi-step process. One common method includes the following steps:
Synthesis of 5-(4-bromophenyl)furan-2-carbaldehyde: This can be achieved through the bromination of 5-phenylfuran-2-carbaldehyde using bromine in the presence of a suitable catalyst.
Formation of the Schiff base: The aldehyde group of 5-(4-bromophenyl)furan-2-carbaldehyde reacts with 3-(5-methyl-1,3-benzoxazol-2-yl)aniline in the presence of an acid catalyst to form the Schiff base, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require further investigation through biochemical assays and molecular docking studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
- N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
- N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
Uniqueness
The presence of the bromine atom in (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs.
Eigenschaften
Molekularformel |
C25H17BrN2O2 |
|---|---|
Molekulargewicht |
457.3g/mol |
IUPAC-Name |
1-[5-(4-bromophenyl)furan-2-yl]-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C25H17BrN2O2/c1-16-5-11-24-22(13-16)28-25(30-24)18-3-2-4-20(14-18)27-15-21-10-12-23(29-21)17-6-8-19(26)9-7-17/h2-15H,1H3 |
InChI-Schlüssel |
CWJSWPXQXXIPFN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)Br |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-chlorobenzyl)oxy]-N'-[4-(methylanilino)benzylidene]benzohydrazide](/img/structure/B390446.png)
![4-methoxy-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B390447.png)

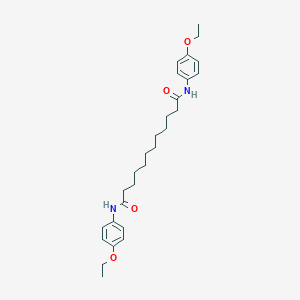
![N-(4-ethoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B390451.png)
![5-[4-(Dimethylamino)benzylidene]-3-(2-toluidinomethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B390452.png)
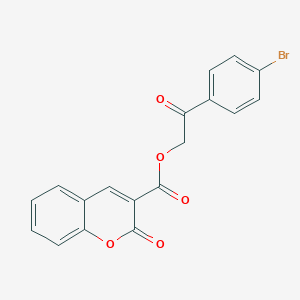
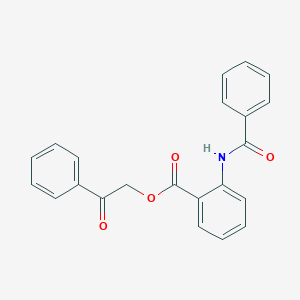
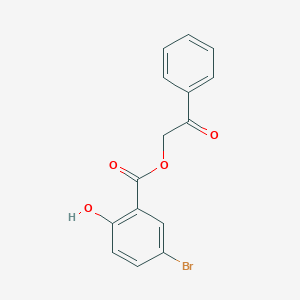
![4-([1,1'-Biphenyl]-4-ylamino)-4-oxo-2-butenoic acid](/img/structure/B390458.png)

